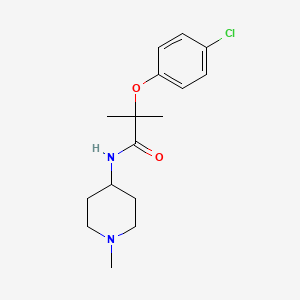

2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide, also known as Lefamulin, is a novel antibiotic drug used for the treatment of community-acquired bacterial pneumonia. It was approved by the FDA in 2019 and is marketed under the brand name Xenleta.

Mechanism of Action

2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide binds to the peptidyl transferase center of the bacterial ribosome and inhibits the formation of peptide bonds between amino acids during protein synthesis. This results in the inhibition of bacterial growth and the eventual death of the bacteria.

Biochemical and Physiological Effects

2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been shown to have a low potential for drug interactions and is metabolized by the liver. It does not affect the QT interval, which is a measure of the time between the start of the Q wave and the end of the T wave in the heart's electrical cycle. 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has also been shown to have a low potential for causing gastrointestinal side effects, such as diarrhea and nausea.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has several advantages for lab experiments, including its broad-spectrum activity against various bacteria and its low potential for drug interactions. However, its high cost and low solubility in water can be limitations for some experiments.

Future Directions

There are several future directions for the research and development of 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide. These include:

1. Investigating the potential of 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide for the treatment of other bacterial infections, such as skin and soft tissue infections.

2. Studying the pharmacokinetics and pharmacodynamics of 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide in different patient populations, such as children and the elderly.

3. Developing new formulations of 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide to improve its solubility and bioavailability.

4. Investigating the potential of 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide for the treatment of bacterial infections in animals, such as livestock and pets.

5. Studying the potential of 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide in combination with other antibiotics to improve its efficacy against certain bacterial strains.

Conclusion

2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide is a novel antibiotic drug with broad-spectrum activity against various Gram-positive and some Gram-negative bacteria. It has a low potential for drug interactions and does not affect the QT interval. 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has several advantages for lab experiments, but its high cost and low solubility in water can be limitations. There are several future directions for the research and development of 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide, including investigating its potential for the treatment of other bacterial infections and developing new formulations to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide involves the reaction of 4-chlorophenol with 2-bromo-2-methylpropanenitrile to form 2-(4-chlorophenoxy)-2-methylpropanenitrile. The latter is then reacted with 1-methyl-4-piperidinol to form 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide. The overall yield of the synthesis process is 30%.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide belongs to the pleuromutilin class of antibiotics, which target the bacterial ribosome and inhibit protein synthesis. It has been shown to be effective against various Gram-positive bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA). 2-(4-chlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has also been shown to be effective against some Gram-negative bacteria, such as Haemophilus influenzae and Moraxella catarrhalis. It is administered orally or intravenously and has a half-life of approximately 13 hours.

properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O2/c1-16(2,21-14-6-4-12(17)5-7-14)15(20)18-13-8-10-19(3)11-9-13/h4-7,13H,8-11H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPAIUHCKPBOEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1CCN(CC1)C)OC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B5196522.png)

![4-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5196529.png)

![3-{[(4-pyridinylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5196530.png)

![methyl 4-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B5196533.png)

![(4-{[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B5196534.png)

![N-(4-methylphenyl)-2-[4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B5196542.png)

![2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5196562.png)

![2-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-4-nitrobenzene](/img/structure/B5196565.png)

![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B5196567.png)

![(3-bromo-4-fluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5196592.png)

![1-benzyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine](/img/structure/B5196597.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B5196600.png)